

# The Discovery and Development of Pocenbrodib: A Technical Whitepaper

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## Compound of Interest

Compound Name: Pocenbrodib

Cat. No.: B12395056

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## Abstract

**Pocenbrodib** (formerly FT-7051) is an orally bioavailable, potent, and selective small molecule inhibitor of the bromodomain of the CREB-binding protein (CBP) and E1A binding protein p300 (EP300). These homologous proteins are critical transcriptional co-activators that play a central role in the regulation of gene expression. In the context of prostate cancer, particularly metastatic castration-resistant prostate cancer (mCRPC), CBP/p300 are essential for the function of the androgen receptor (AR), a key driver of tumor growth and progression.

**Pocenbrodib** is being developed to disrupt AR signaling and overcome resistance to current anti-androgen therapies. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of **Pocenbrodib**.

## Introduction: The Rationale for Targeting CBP/p300 in Prostate Cancer

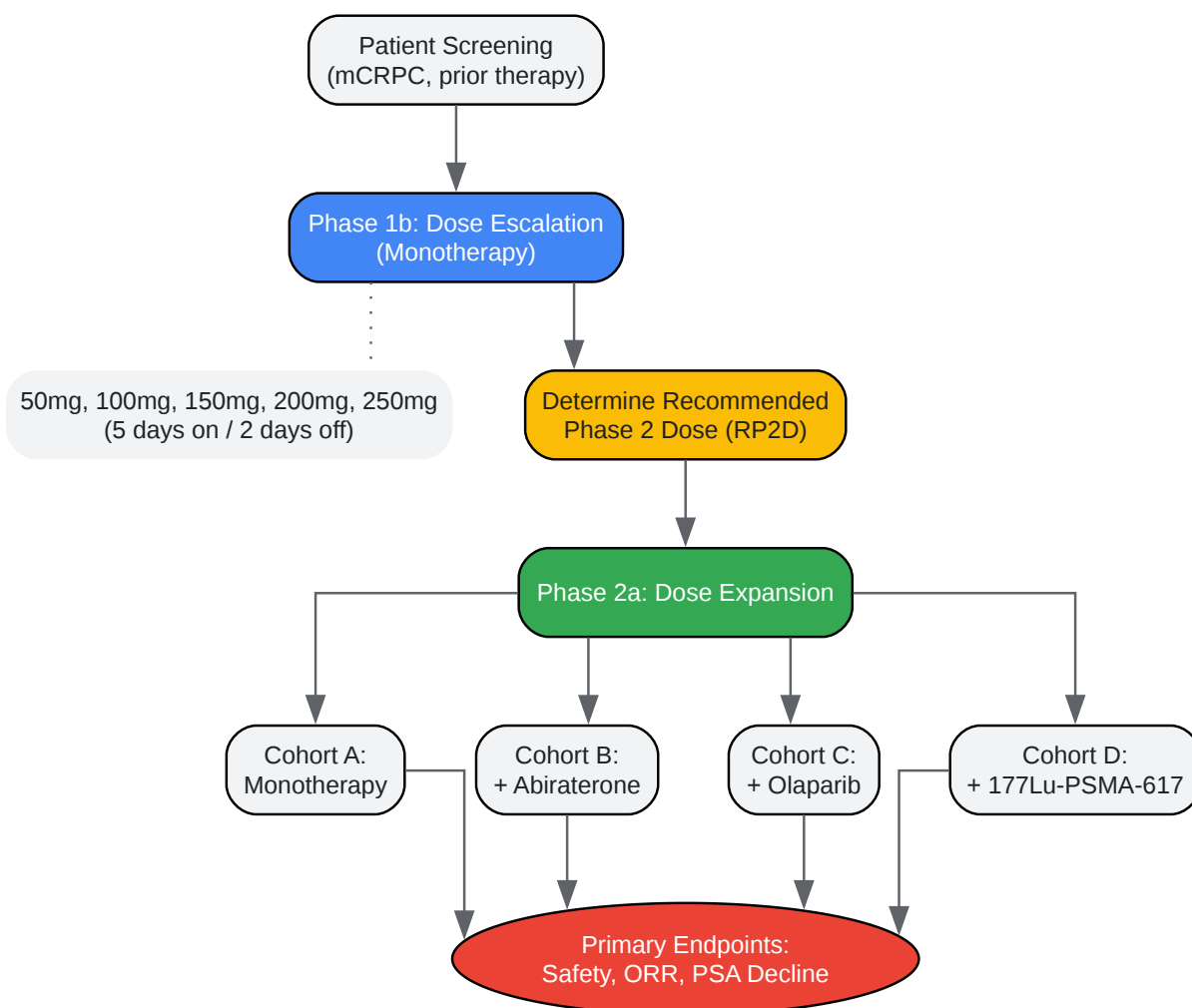
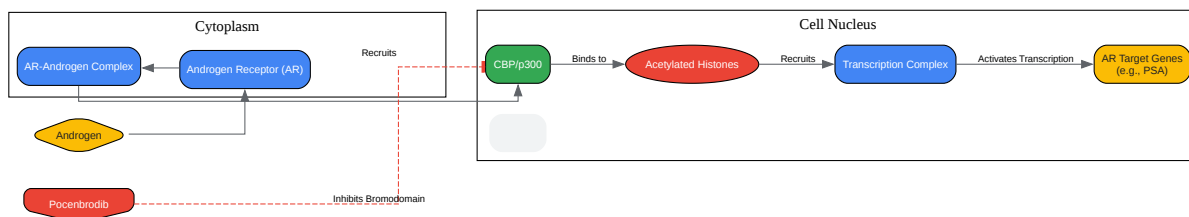
Metastatic castration-resistant prostate cancer (mCRPC) is an advanced form of prostate cancer that progresses despite androgen deprivation therapy. A primary driver of mCRPC is the continued signaling of the androgen receptor (AR), which can be reactivated through various mechanisms, including AR gene amplification, mutations, and the expression of constitutively active AR splice variants, such as AR-V7.

The transcriptional activity of the AR is dependent on the recruitment of co-activator proteins, among which CBP and p300 are of paramount importance. CBP/p300 are histone acetyltransferases (HATs) that acetylate histone proteins, leading to a more open chromatin structure and facilitating the transcription of AR target genes that promote cancer cell proliferation and survival. By inhibiting the bromodomain of CBP/p300, which is responsible for "reading" acetylated histones and recruiting the transcriptional machinery, **Pocenbrodib** offers a novel therapeutic strategy to suppress AR signaling downstream of the receptor itself. This approach holds the potential to be effective even in tumors that have developed resistance to therapies directly targeting the AR ligand-binding domain.<sup>[1]</sup>

## Mechanism of Action

**Pocenbrodib** functions as a competitive inhibitor of the CBP/p300 bromodomain. The bromodomain is a protein module that recognizes and binds to acetylated lysine residues on histone tails and other proteins. This interaction is a crucial step in the assembly of active transcription complexes. By occupying the acetyl-lysine binding pocket of the CBP/p300 bromodomain, **Pocenbrodib** prevents the recruitment of the CBP/p300 co-activator complex to chromatin, thereby inhibiting the transcription of AR-dependent genes.<sup>[1]</sup> This leads to a downstream reduction in the expression of key proteins involved in prostate cancer cell growth and survival.

## Signaling Pathway Diagram



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## References

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